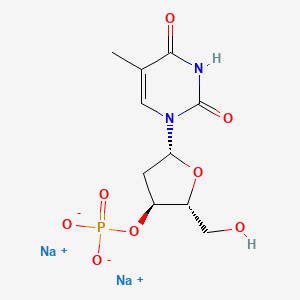

Disodium thymidine 3'-monophosphate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68698-19-1 |

|---|---|

Molecular Formula |

C10H13N2Na2O8P |

Molecular Weight |

366.17 g/mol |

IUPAC Name |

disodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |

InChI Key |

IMQIXVXFEVJBTM-ZJWYQBPBSA-L |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biochemical Metabolism and Interconversion of Thymidine Monophosphate

Pathways of De Novo Thymidine (B127349) Monophosphate Biosynthesis

The de novo synthesis of dTMP is a fundamental metabolic process that ensures the availability of thymine (B56734) nucleotides for DNA replication and repair. ontosight.aiontosight.ai This pathway is particularly critical in rapidly dividing cells. ontosight.ai The central reaction in this pathway is the conversion of deoxyuridine monophosphate (dUMP) to dTMP. ontosight.ai

Thymidylate synthase (TS), with the EC number 2.1.1.45, is the pivotal enzyme that catalyzes the de novo production of dTMP. wikipedia.orguniprot.org This reaction is the sole de novo source of dTMP in humans and many other organisms. proteopedia.org The process involves the reductive methylation of dUMP, utilizing N5,N10-methylenetetrahydrofolate as the one-carbon donor. wikipedia.orgebi.ac.uk The reaction yields dTMP and dihydrofolate (DHF) as products. wikipedia.org The enzyme is a well-established target for various chemotherapeutic drugs due to its essential role in DNA synthesis. ebi.ac.ukdroracle.ai

The catalytic mechanism of thymidylate synthase is a complex process involving the formation of a covalent ternary complex between the enzyme, dUMP, and the cofactor N5,N10-methylenetetrahydrofolate. proteopedia.orgnih.gov The reaction is initiated by a nucleophilic attack from a cysteine residue in the active site of TS on the dUMP molecule. ebi.ac.uk This is followed by the transfer of a methyl group from the tetrahydrofolate cofactor to the dUMP. wikipedia.org Subsequently, a hydride transfer from the folate substrate to the newly methylated dUMP results in the formation of dTMP and dihydrofolate. proteopedia.org This intricate mechanism ensures the precise and efficient synthesis of dTMP. nih.gov

In a significant portion of microbial species, an alternative, evolutionarily unrelated enzyme called flavin-dependent thymidylate synthase (ThyX), or FDTS, carries out the synthesis of dTMP. proteopedia.orgpnas.org Unlike the classical thymidylate synthase (ThyA), ThyX (EC 2.1.1.148) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that uses nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH) as the reductant. pnas.orgmdpi.com A key difference in their mechanisms is that ThyX catalysis produces tetrahydrofolate (THF) directly, whereas ThyA produces dihydrofolate (DHF), which then requires reduction by dihydrofolate reductase (DHFR). nih.govresearchgate.net ThyX is typically a homotetramer, with active sites located at the interface of three monomers. mdpi.com The catalytic efficiency of ThyX is generally lower than that of ThyA, which may have implications for the DNA replication speed in organisms that rely on ThyX. pnas.org

| Feature | Thymidylate Synthase (ThyA) | Flavin-Dependent Thymidylate Synthase (ThyX) |

|---|---|---|

| EC Number | 2.1.1.45 wikipedia.org | 2.1.1.148 pnas.org |

| Cofactor/Reductant | N5,N10-methylenetetrahydrofolate (serves as both carbon donor and reductant) pnas.org | FAD, NADPH mdpi.com |

| Folate Product | Dihydrofolate (DHF) nih.gov | Tetrahydrofolate (THF) pnas.orgnih.gov |

| Structure | Homodimer mdpi.com | Homotetramer mdpi.com |

| Prevalence | Found in humans and approximately 70% of microorganisms pnas.org | Found in approximately 30-40% of prokaryotes pnas.orgmdpi.com |

The de novo synthesis of dTMP is tightly regulated to maintain a balanced supply of deoxyribonucleotides (dNTPs) for DNA replication and repair. ontosight.ainih.gov Dysregulation of this pathway can lead to imbalances in nucleotide pools, which in turn can cause genetic instability and mitochondrial dysfunction. nih.gov The expression of key enzymes like thymidylate synthase is often linked to the cell cycle, with increased activity during the S phase to meet the demands of DNA synthesis. nih.gov Feedback inhibition plays a crucial role in regulation; for example, deoxythymidine triphosphate (dTTP), the end product of the pathway, inhibits the activity of dCMP deaminase, an enzyme that produces dUMP. researchgate.net This intricate regulation ensures that nucleotide pools are maintained within an optimal range to support cellular functions. nih.gov Inhibition of TS leads to a depletion of dTTP pools and an accumulation of dUTP, which can be misincorporated into DNA, leading to DNA damage. researchgate.netnih.gov

Enzymatic Catalysis by Thymidylate Synthase (TS) from Deoxyuridine Monophosphate (dUMP)

The Exogenous (Salvage) Pathway of Thymidine Monophosphate Formation

As an alternative to the energy-intensive de novo pathway, cells can utilize the salvage pathway to produce dTMP by recycling thymidine from the breakdown of DNA or from the extracellular environment. ontosight.ai This pathway is particularly important for cells that have a high demand for DNA synthesis and for conserving cellular energy. ontosight.ai

The key enzymes in the thymidine salvage pathway are thymidine kinases (TK), which catalyze the phosphorylation of thymidine to form dTMP. ontosight.ainih.gov In mammalian cells, there are two main isoenzymes of thymidine kinase: TK1 and TK2. nih.govrndsystems.com

Thymidine Kinase 1 (TK1): This enzyme is located in the cytoplasm and its expression is tightly regulated in a cell cycle-dependent manner, with levels peaking during the S phase to support DNA replication. nih.govrndsystems.com TK1 is largely absent in non-dividing cells. nih.gov It can exist as a dimer, but in the presence of ATP, it can form a more active tetramer. nih.govrndsystems.com TK1 is subject to feedback inhibition by dTTP. wikipedia.org

Thymidine Kinase 2 (TK2): In contrast to TK1, TK2 is located in the mitochondria and is expressed constitutively throughout the cell cycle. nih.govrndsystems.com It plays a crucial role in providing dNTPs for the replication and maintenance of mitochondrial DNA (mtDNA). kuleuven.be In resting or non-proliferating cells, TK2 is often the primary, if not the only, active thymidine kinase. kuleuven.beuah.es Mutations in the gene encoding TK2 can lead to mitochondrial DNA depletion syndromes. wikipedia.org

The phosphorylation of thymidine to dTMP is the initial and often rate-limiting step in the salvage pathway. uah.es Once formed, dTMP is further phosphorylated to thymidine diphosphate (B83284) (TDP) and then to thymidine triphosphate (dTTP), which can then be incorporated into DNA. wikipedia.orgresearchgate.net

| Characteristic | Thymidine Kinase 1 (TK1) | Thymidine Kinase 2 (TK2) |

|---|---|---|

| Cellular Localization | Cytoplasm nih.govrndsystems.com | Mitochondria nih.govrndsystems.com |

| Cell Cycle Regulation | Cell cycle-dependent (active in S phase) nih.govrndsystems.com | Cell cycle-independent (constitutively expressed) nih.govrndsystems.com |

| Primary Function | Provides dTTP for nuclear DNA replication rndsystems.com | Provides dTTP for mitochondrial DNA (mtDNA) replication and repair kuleuven.be |

| Activity in Resting Cells | Virtually absent nih.gov | Predominant thymidine kinase kuleuven.beuah.es |

| Genetic Locus | Chromosome 17 | Chromosome 16q22 kuleuven.be |

Comparative Studies of TK1 and TK2 Isozyme Specificity and Activity

Mammalian cells possess two primary isozymes of thymidine kinase: TK1 and TK2. fiveable.me These isozymes exhibit distinct characteristics and cellular localizations. TK1 is predominantly found in the cytosol and its expression is tightly linked to the S phase of the cell cycle, making it a key player during DNA replication. slu.senih.gov In contrast, TK2 is located in the mitochondria and its expression is not dependent on the cell cycle, highlighting its role in maintaining mitochondrial DNA. slu.senih.gov

Biochemical studies have elucidated several differences between TK1 and TK2. They differ in their heat stability, electrophoretic properties, and their ability to utilize phosphate donors other than ATP. nih.gov For instance, TK2 can efficiently use cytidine (B196190) triphosphate (CTP) as a phosphate donor, whereas CTP is a poor substrate for TK1. ruc.dk These differences in substrate specificity are fundamental to their distinct roles within the cell. nih.govruc.dk While both enzymes can phosphorylate thymidine, TK1 shows a higher specificity for this substrate, whereas TK2 also efficiently phosphorylates deoxycytidine. slu.se

| Feature | Thymidine Kinase 1 (TK1) | Thymidine Kinase 2 (TK2) |

| Cellular Location | Cytosol | Mitochondria |

| Cell Cycle Dependence | S-phase specific | Independent of cell cycle |

| Primary Function | DNA replication | Mitochondrial DNA maintenance |

| Phosphate Donor Specificity | Primarily ATP | ATP, CTP, and other nucleoside triphosphates |

| Substrate Specificity | High for thymidine | Broader, includes deoxycytidine |

Interconversion of Thymidine Monophosphate to Diphosphate and Triphosphate Forms

Once formed, dTMP undergoes two sequential phosphorylation steps to become deoxythymidine triphosphate (dTTP), a direct precursor for DNA synthesis. drugbank.com This process is catalyzed by two key enzymes: thymidylate kinase and nucleoside diphosphate kinase.

Thymidylate Kinase (TMPK) Activity: Phosphoryltransfer to Thymidine Diphosphate (TDP)

The first of these crucial phosphorylation steps is the conversion of dTMP to deoxythymidine diphosphate (dTDP). This reaction is catalyzed by thymidylate kinase (TMPK), also known as dTMP kinase. uniprot.orgresearchgate.net TMPK facilitates the transfer of a phosphate group from a phosphate donor, typically ATP, to dTMP. uniprot.orgdrugbank.com This enzymatic step is a critical checkpoint in the pathway leading to DNA synthesis. researchgate.net

The activity of thymidylate kinase is critically dependent on the presence of both adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg2+). researchgate.netpsu.edu ATP serves as the primary phosphate donor for the phosphorylation of dTMP. drugbank.com Magnesium ions are essential cofactors, playing a structural role in orienting the phosphate groups of ATP into the correct conformation for catalysis. slu.setandfonline.com Studies have shown that the ratio of ATP to Mg2+ can significantly impact the enzyme's activity, with an equimolar concentration often being important for optimal function. psu.edu

Following the formation of dTDP, the final phosphorylation to dTTP is carried out by nucleoside diphosphate kinase (NDPK). nih.gov NDPK is a ubiquitous enzyme with broad substrate specificity, capable of transferring the terminal phosphate group from a variety of nucleoside triphosphates (like ATP) to nucleoside diphosphates. wikipedia.orgasm.org This reaction proceeds via a "ping-pong" mechanism, where the enzyme is first phosphorylated by the donor NTP, and then transfers the phosphate group to the acceptor NDP. wikipedia.org This ensures a balanced supply of all the different nucleoside triphosphates required for cellular processes. wikipedia.org

Allosteric Regulation of Nucleotide Metabolism by Thymidine Triphosphate

The intricate network of nucleotide metabolism is subject to sophisticated allosteric regulation to maintain the appropriate balance of deoxynucleotide triphosphates (dNTPs). Deoxythymidine triphosphate (dTTP) itself acts as a key allosteric regulator. For instance, dTTP can act as a negative regulator of enzymes like deoxycytidylate deaminase, which is involved in the synthesis of other pyrimidine (B1678525) nucleotides. nih.gov This feedback inhibition helps to prevent an overaccumulation of one type of dNTP relative to the others. tandfonline.com Furthermore, dTTP can allosterically regulate ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of all four dNTPs, by binding to its specificity site and promoting the reduction of GDP to dGDP. tandfonline.com

Intracellular Fates and Distribution of Thymidine Monophosphate

The intracellular fate of thymidine monophosphate is primarily directed towards the synthesis of dTTP for DNA replication. biologyonline.com The enzymes involved in the de novo synthesis of dTMP, namely serine hydroxymethyltransferase (SHMT1), dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS), are thought to assemble into a multi-enzyme complex, particularly during the G1/S phase of the cell cycle. nih.gov This complex is believed to be localized in the nucleus, facilitating the efficient channeling of intermediates for dTMP production. nih.gov Once synthesized, dTMP is rapidly phosphorylated to dTDP and then dTTP, which is then incorporated into DNA. drugbank.com The catabolism of dTMP, involving its breakdown into thymine and deoxyribose-1-phosphate, is also an important process for regulating intracellular nucleotide levels. ontosight.ai

Incorporation into Deoxyribonucleic Acid (DNA)

The journey of a thymidine monophosphate molecule culminating in its integration into a DNA strand is a multi-step enzymatic process. This pathway ensures the fidelity and availability of one of the four essential building blocks of DNA. The process begins with the phosphorylation of thymidine monophosphate (dTMP), which exists in a cellular pool, and proceeds through a series of activations to become a substrate for DNA polymerase.

The central pathway for the incorporation of thymidine into DNA involves the sequential phosphorylation of thymidine 5'-monophosphate. This process is primarily carried out by two key enzymes:

Thymidylate Kinase (TMPK): This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), utilizing adenosine triphosphate (ATP) as the phosphate donor. drugbank.comtaylorandfrancis.com The reaction is crucial as it represents a commitment step towards the synthesis of the final DNA precursor. imrpress.com

Nucleoside Diphosphate Kinase (NDPK): Following the formation of dTDP, NDPK facilitates the final phosphorylation step, converting dTDP to deoxythymidine triphosphate (dTTP). oup.com This reaction also typically uses ATP as the phosphate source.

Once synthesized, dTTP takes its place alongside dATP, dGTP, and dCTP in the cellular nucleotide pool. During DNA replication and repair, DNA polymerase enzymes select these deoxyribonucleoside triphosphates and incorporate them into a growing DNA strand, following the template strand's sequence. cambridge.org The energy required for the formation of the phosphodiester bond in the DNA backbone is derived from the cleavage of the two terminal phosphate groups (pyrophosphate) from the incoming dTTP molecule. oup.com

The initial phosphorylation of the nucleoside thymidine to thymidine monophosphate is catalyzed by thymidine kinase (TK) , a critical enzyme in the salvage pathway of nucleotide synthesis. nih.govannualreviews.org This pathway allows cells to recycle nucleosides from the breakdown of nucleic acids. Alternatively, dTMP can be synthesized de novo from deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase (TS) . asm.orgdiva-portal.org

Research into the quantitative aspects of thymidine incorporation has provided valuable insights into DNA synthesis rates in various biological systems. These studies often use radiolabeled thymidine to trace its path into newly synthesized DNA.

| Organism/Cell Type | Experimental Condition | Key Finding on Thymidine Incorporation | Reference |

|---|---|---|---|

| Hamster Follicles | In vitro incubation with [3H]thymidine during the oestrous cycle | A significant increase in thymidine incorporation per follicle was observed at specific times on days 1 and 3 of the cycle, indicating hormonal regulation of DNA synthesis in follicular development. | scispace.com |

| Murine Mastocytoma Cells | Culture with amethopterin (B1665966) to block endogenous thymidine synthesis | The rate of DNA synthesis, calculated from thymidine incorporation, was in good agreement with rates derived from cell proliferation data, validating the use of thymidine incorporation as a measure of DNA synthesis. | nih.gov |

| Human Lymphocyte Cell Line (LAZ-007) | Synchronization of cells by centrifugal elutriation | The activity of thymidine kinase, and consequently thymidine incorporation, was low in the G1 phase and increased significantly during the S and G2 phases, peaking after the maximum rate of DNA synthesis. | asm.org |

| Mouse Embryo Cells | Infection with Polyoma virus | Viral infection led to a marked increase in both DNA synthesis and the total pool size of thymidine compounds, with the most significant effect on thymidine triphosphate levels. | rupress.org |

Dephosphorylation by 5'-Nucleotidases and Thymidylate 5'-Phosphatases

The cellular concentration of thymidine monophosphate is tightly regulated, not only through its synthesis and incorporation into DNA but also through its degradation. Dephosphorylation, the removal of the phosphate group from dTMP to yield thymidine, is a key catabolic process. This reaction is carried out by a class of enzymes known as nucleotidases.

5'-Nucleotidases (EC 3.1.3.5) are a group of enzymes that hydrolyze the phosphate group from the 5' position of ribonucleoside and deoxyribonucleoside monophosphates. nih.govd-nb.info These enzymes are widely distributed and play a crucial role in nucleotide metabolism and salvage pathways. diva-portal.orgresearchgate.net By converting nucleotides to their corresponding nucleosides, 5'-nucleotidases facilitate the transport of these molecules across cell membranes, as nucleosides can be transported more readily than their phosphorylated counterparts. diva-portal.org

Within this broad class, specific enzymes exhibit activity towards thymidylate. Research has identified multiple 5'-nucleotidase isozymes in human erythrocytes with varying substrate specificities and pH optima. pnas.org Some of these enzymes show a preference for pyrimidine deoxyribonucleotides, including dTMP. scispace.com

Thymidylate 5'-phosphatase (dTMPase) is a more specific enzyme involved in the dephosphorylation of dTMP. ontosight.ai Its primary role is to catalyze the hydrolysis of dTMP to thymidine, thereby controlling the intracellular levels of these molecules. ontosight.ai The activity of thymidylate 5'-phosphatase is essential for maintaining a balanced nucleotide pool, which is critical for the fidelity of DNA synthesis and repair. ontosight.ai Dysregulation of this enzyme can lead to an imbalance in dTMP and thymidine levels, potentially impacting cell growth and proliferation. ontosight.ai In a study on triple-negative breast cancer cells, the introduction of a cytosolic thymidylate 5'-phosphohydrolase led to a sustained consumption of dTMP, inducing a dNTP imbalance and subsequent apoptosis. nih.gov

The dephosphorylation of dTMP is a critical regulatory point. For instance, in human lymphocytes, unincorporated thymine nucleotides are rapidly degraded, a process involving dephosphorylation, whereas in a lymphoblastoid cell line, this degradative activity is much lower. asm.org This highlights the cell-type-specific regulation of nucleotide pools.

Dynamics of Thymidine Incorporation in Model Organisms (e.g., Escherichia coli)

The bacterium Escherichia coli has long served as a fundamental model organism for studying the dynamics of DNA replication and nucleotide metabolism. The incorporation of thymidine in E. coli is a well-studied process, revealing complex regulatory mechanisms that control the uptake and utilization of this essential nucleoside.

The uptake of exogenous thymidine in E. coli is not a simple diffusion process. It is mediated by specific transport systems. A gene designated nup (for nucleoside uptake) has been identified to be involved in the transport of several nucleosides, including thymidine. nih.govnih.gov The proposed model for nucleoside transport involves a two-step process: an initial nonspecific translocation of the nucleoside into the cell, followed by modification by cellular enzymes, such as thymidine kinase, which facilitates its accumulation. nih.gov

Once inside the cell, the fate of thymidine is largely dependent on the activity of thymidine phosphorylase . This enzyme can degrade thymidine to thymine, which is poorly incorporated into the DNA of normally growing E. coli. nih.gov The incorporation of thymidine into DNA can be significantly enhanced by the presence of uridine (B1682114), which acts as a competitive inhibitor of thymidine phosphorylase, thus preventing the degradation of thymidine. nih.gov

Studies on thymineless mutants of E. coli have provided further insights into the regulation of thymidine metabolism. These mutants, which lack the ability to synthesize dTMP de novo, are dependent on an external supply of thymine or thymidine for growth. cambridge.orgnih.gov The efficiency of thymidine incorporation in these mutants can be influenced by other mutations. For example, mutations in the deoCABD operon, which is involved in nucleoside catabolism, can reduce the requirement for thymidine. oup.com

Modern techniques, such as mass spectrometry-based analysis of nascent DNA (MS-BAND), have enabled rapid and quantitative profiling of DNA replication dynamics in E. coli. rupress.orgrupress.org This method allows for the precise measurement of the incorporation of thymidine analogs, providing detailed information on alterations in DNA replication in response to genetic mutations or environmental stressors. rupress.orgrupress.org

Enzymatic Catalysis and Substrate Interactions with Thymidine Monophosphate

Structural and Functional Analysis of Thymidylate Kinase (TMPK)

Thymidylate kinase is a key enzyme that catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), utilizing ATP as the preferred phosphate (B84403) donor. nih.gov This reaction is an essential step in the de novo synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.

To understand the mechanics of TMPK, scientists have determined the crystal structures of the human enzyme in complex with various substrates and their analogs. rcsb.org These high-resolution structures reveal a globular protein with distinct binding sites for the phosphoryl donor (ATP) and the phosphoryl acceptor (dTMP). tandfonline.com The ATP-binding domain is located on the surface of the enzyme and involves two flexible loops: the P-loop and the LID region. nih.govtandfonline.com The dTMP-binding site, conversely, is situated in the interior of the enzyme. tandfonline.com

Structural analysis of human TMPK isoform 1, the most characterized isoform, shows that it possesses all the key structural elements for activity, including the dTMP-binding site, a DRX motif, the ATP-binding P-loop, and the LID region. tandfonline.com Studies on other isoforms have revealed that isoforms 2, 3, 4, and 5 lack essential structural components for substrate binding, rendering them nonfunctional. tandfonline.com While isoform 6 contains intact catalytic centers, it exhibits minimal enzymatic activity compared to isoform 1. tandfonline.com

The detailed atomic interactions observed in these crystal structures provide a basis for understanding the enzyme's substrate specificity and for the design of specific inhibitors. pasteur.fr

The binding of substrates to TMPK induces significant conformational changes that are essential for catalysis. nih.govnih.gov Crystallographic studies of human TMPK along the reaction coordinate show the movement of the P-loop, A-loop, and LID region. acs.org These regions transition from an "open" or "partially-closed" conformation to an active "closed" conformation upon substrate binding, which is necessary for the proper positioning of the substrates for phosphoryl transfer. nih.govacs.org

Molecular dynamics simulations and other biophysical techniques have further illuminated the dynamic nature of the TMPK active site. nih.govnih.gov These studies reveal that the concerted motion of the active-site residues, the P-loop, and the LID region is required for the efficient binding and positioning of dTMP. nih.gov An ADP-induced conformational change has been shown to enhance the binding affinity of dTMP and its analogs. pasteur.fr The flexibility of the LID domain, in particular, is influenced by the nature of the bound substrate. nih.gov

| Feature | Description |

| Enzyme | Thymidylate Kinase (TMPK) |

| Substrates | dTMP, ATP |

| Products | dTDP, ADP |

| Key Structural Elements | P-loop, LID region, A-loop, dTMP-binding site |

| Catalytic Mechanism | Induces conformational changes upon substrate binding, moving from an open to a closed state for phosphoryl transfer. |

Kinetic studies have provided quantitative insights into the catalytic efficiency and substrate preferences of TMPK. For human TMPK derived from chronic myelocytic leukemia, the Michaelis constant (Km) for Mg2+ ATP was determined to be 0.25 mM, and the Km for dTMP was 40 µM. nih.gov Similar studies on vaccinia virus TMPK showed a Km for ATP-Mg2+ of 0.15 mm and a Km for dTMP of 20 µM. pasteur.fr

TMPK exhibits a high degree of specificity for its substrates. While dTMP is the preferred phosphate acceptor, some TMPK variants, like the one from vaccinia virus, can also phosphorylate dUMP and dGMP. pasteur.fr Purine (B94841) triphosphates, such as ATP and dATP, are generally better phosphate donors than pyrimidine (B1678525) triphosphates. nih.gov The enzyme's activity is also influenced by the presence of divalent cations, with Mg2+ and Mn2+ being the most effective. nih.gov

Interaction with Thymidylate Synthase (TS) and Related Enzymes

Thymidylate synthase (TS) is another critical enzyme in the de novo synthesis of dTMP. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce dTMP, using N5,N10-methylenetetrahydrofolate as the methyl donor. wikipedia.orgnih.gov This reaction is the sole intracellular source for de novo dTMP production, making TS a crucial target for cancer chemotherapy. nih.gov

While dUMP is the natural substrate for TS, the enzyme's interaction with dTMP and its analogs is of significant interest, particularly in the context of drug development. The binding of substrates and inhibitors to TS induces conformational changes in the enzyme. nih.gov The crystal structure of human TS reveals a flexible active site loop that undergoes a significant twist of approximately 180 degrees upon substrate binding, facilitating the docking of substrates. nih.govnih.gov

The binding of dUMP to TS is a prerequisite for the subsequent binding of the folate cofactor, forming a ternary complex. researchgate.net Analogs of dUMP, such as the active metabolite of 5-fluorouracil (B62378) (5-FU), fluorodeoxyuridine monophosphate (FdUMP), can bind to the nucleotide-binding site of TS and form a stable ternary complex with the enzyme and the folate cofactor. researchgate.net This stable complex effectively blocks the access of the natural substrate dUMP, thereby inhibiting dTMP synthesis. researchgate.net

Inhibition of thymidylate synthase has profound consequences for cellular metabolism and survival. By blocking the production of dTMP, TS inhibitors lead to a depletion of the dTTP pool, which is essential for DNA synthesis and repair. nih.govwikipedia.orgtaylorandfrancis.com This "thymineless death" is characterized by an imbalance of deoxynucleotides, increased levels of dUMP, DNA damage, and ultimately, the induction of apoptosis. wikipedia.orgnih.govwikipedia.org

The cellular response to TS inhibition can be complex. For instance, the inhibition of de novo dTMP synthesis can lead to an increase in the activity of thymidine kinase (TK) and the expression of nucleoside transporters. nih.gov This suggests a compensatory mechanism where the cell attempts to salvage thymidine from the extracellular environment to produce dTMP. nih.gov

Several clinically important anticancer drugs, such as 5-fluorouracil, capecitabine, raltitrexed, and pemetrexed, function as inhibitors of thymidylate synthase. wikipedia.orgwikipedia.orgmdpi.com The efficacy of these drugs is directly linked to their ability to disrupt dTMP synthesis and induce cell death in rapidly dividing cancer cells. nih.gov

| Enzyme | Function | Interaction with dTMP/Analogs |

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP. wikipedia.org | Inhibited by dTMP analogs like FdUMP, which form a stable ternary complex with the enzyme and a folate cofactor, blocking dUMP binding. researchgate.net |

| Thymidine Kinase (TK) | Phosphorylates thymidine to thymidine monophosphate (TMP) in the salvage pathway. ebi.ac.uk | Its activity can be upregulated in response to TS inhibition as a compensatory mechanism. nih.gov |

Engagement with Other Nucleotide-Processing Enzymes

Disodium (B8443419) thymidine 3'-monophosphate, as a salt of deoxythymidine monophosphate (dTMP), exists within a complex network of enzymatic pathways crucial for DNA synthesis and cellular homeostasis. Its interactions are not limited to the thymidylate synthase and kinase pathways but extend to a broader range of enzymes that process nucleotides. These enzymes regulate the pool of available precursors for DNA replication and repair, ensuring the fidelity and integrity of the genetic material. The engagement of dTMP with these enzymes, including deoxynucleotidases and DNA polymerases, is fundamental to cellular metabolism.

Deoxynucleotidases and Their Specificity Towards Deoxyribonucleoside Monophosphates

Deoxynucleotidases are a class of enzymes that catalyze the dephosphorylation of deoxyribonucleoside monophosphates (dNMPs) to their corresponding deoxyribonucleosides and inorganic phosphate. nih.gov These enzymes play a critical role in regulating the intracellular pools of deoxynucleotides, preventing their accumulation which can be toxic to the cell. nih.gov The family of 5'-nucleotidases is responsible for this catabolic activity. nih.gov

Soluble deoxynucleotidase activity is present in human lymphoblasts and is distinct from membrane-bound ecto-5'-nucleotidase. nih.gov This intracellular enzyme is crucial for regulating the catabolism of deoxynucleotides. The specificity of these enzymes can vary, with some exhibiting broad activity against various dNMPs while others are more specific. For instance, the 5'-deoxynucleotidase from Cutaneotrichosporon oleaginosum catalyzes the dephosphorylation of deoxyadenosine (B7792050) monophosphate (dAMP), deoxycytidine monophosphate (dCMP), deoxyguanosine monophosphate (dGMP), and deoxythymidine monophosphate (dTMP). uniprot.org The activity of these enzymes helps maintain a balanced supply of precursors for DNA synthesis and is implicated in the metabolism of nucleoside analogue drugs used in antiviral and anticancer therapies. nih.gov A deficiency in pyrimidine 5' nucleotidase can lead to hemolytic anemia. uniroma1.it

Table 1: Specificity of Deoxynucleotidases Towards Deoxyribonucleoside Monophosphates (dNMPs)

| Enzyme | Organism/Source | Substrates | Cellular Role |

|---|---|---|---|

| 5'-Deoxynucleotidase | Cutaneotrichosporon oleaginosum | dAMP, dCMP, dGMP, dTMP uniprot.org | Dephosphorylation of dNMPs. uniprot.org |

| Soluble Deoxynucleotidase | Human Lymphoblasts | Deoxyadenosine nucleotides nih.gov | Intracellular deoxynucleotide catabolism. nih.gov |

| Pyrimidine 5' Nucleotidase | Human | Pyrimidine monophosphates | Regulation of pyrimidine nucleotide levels. uniroma1.it |

Molecular Recognition and Biophysical Characterization

Conformational Studies of Thymidine (B127349) Monophosphate

The three-dimensional structure of a nucleotide is not static but exists in a dynamic equilibrium of different conformations. The preferred spatial arrangement of the deoxyribose sugar, the thymine (B56734) base, and the phosphate (B84403) group is crucial for its biological function, including its incorporation into DNA and its recognition by enzymes.

Proton Magnetic Resonance (PMR) Spectroscopy for Molecular Conformation Analysis

Proton Magnetic Resonance (PMR), a form of Nuclear Magnetic Resonance (NMR) spectroscopy, has proven to be a powerful tool for elucidating the detailed conformational properties of nucleosides and nucleotides in solution. cdnsciencepub.comnih.govtandfonline.com By analyzing the chemical shifts and coupling constants of the protons within the molecule, researchers can deduce critical information about the sugar pucker, the orientation of the base relative to the sugar (the glycosidic bond torsion angle), and the conformation of the exocyclic C4'-C5' bond. cdnsciencepub.comtandfonline.com

Detailed PMR studies on 2'-deoxythymidine and its 3'- and 5'-monophosphates have allowed for the assignment of spectral bands and the extraction of conformational data. cdnsciencepub.com These studies often involve the use of advanced one- and two-dimensional NMR techniques to resolve complex spectra and provide a more complete picture of the molecule's solution structure. nih.govoup.com

Influence of Phosphorylation Site (3' vs. 5') on Deoxyribonucleoside Conformation

Research comparing 2'-deoxythymidine with its 3'- and 5'-monophosphate derivatives has revealed that the conformational properties of the thymidine moiety are only slightly affected by phosphorylation at either the 3' or 5' position under the experimental conditions employed. cdnsciencepub.comcdnsciencepub.com This suggests that the fundamental conformational preferences of the nucleoside are largely maintained upon phosphorylation. However, subtle changes in the sugar pucker equilibrium and the population of rotamers around the exocyclic C4'-C5' bond can be observed, highlighting the nuanced influence of the phosphate group's location. cdnsciencepub.com These slight modifications can have significant implications for how the nucleotide is recognized and processed by enzymes. nih.gov

Complexation with Metal Ions

Metal ions are ubiquitous in biological systems and play crucial roles in the structure and function of nucleic acids and nucleotides. The phosphate group of nucleotides is a primary site for metal ion interaction, and the stability and coordination chemistry of these complexes are of significant interest.

Stability and Extent of Metal Ion Complex Formation

The interaction between metal ions and thymidine 3'-monophosphate is primarily governed by the electrostatic attraction between the positively charged metal ion and the negatively charged phosphate group. Studies have shown that for divalent metal ions, the thymidine residue itself does not significantly participate in complex formation, meaning the stability of the complex is largely determined by the metal ion's affinity for the phosphate group. psu.edu

The stability of these metal ion complexes can be quantified using stability constants (log K). For a series of structurally related phosphate monoesters, a linear relationship is often observed between the logarithm of the stability constant and the pKa of the phosphate group. psu.edu This allows for the prediction of complex stability for various phosphate derivatives. For instance, the complexes of thymidine 5'-monophosphate (5'-dTMP) with certain divalent metal ions fit well on these reference lines, indicating the primary role of the phosphate group in binding. psu.edu

Coordination Chemistry in Aqueous Solutions

In aqueous solutions, the coordination of metal ions to thymidine 3'-monophosphate predominantly involves the oxygen atoms of the phosphate group. psu.edu The specific geometry of the coordination complex can vary depending on the metal ion and the surrounding conditions. For example, studies with dinuclear copper(II) receptors have shown that the phosphate group of thymidine monophosphate can coordinate to the metal centers. nih.govacs.org

The coordination environment of the metal ion is a critical factor. In some cases, the metal ion may coordinate solely to the phosphate group, while in more complex systems, such as those involving artificial receptors, the metal ion can act as a bridge, facilitating the interaction between the nucleotide and the receptor molecule. nih.govacs.org The coordination can also influence the conformation of the nucleotide itself.

Supramolecular Interactions with Artificial Receptors and Macrocycles

The principles of molecular recognition that govern biological systems can be harnessed to design synthetic molecules, or artificial receptors, that can selectively bind to specific nucleotides. This field of supramolecular chemistry offers insights into the fundamental forces of molecular interactions and opens avenues for the development of sensors and therapeutic agents.

Macrocyclic compounds, large ring-like molecules, are particularly well-suited for use as artificial receptors due to their pre-organized structures that can create specific binding cavities. lu.se The design of these receptors often involves incorporating functionalities that can engage in non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking with the target nucleotide. rsc.org

For example, dinuclear copper(II) macrocyclic receptors have been shown to bind thymidine monophosphate. nih.govacs.org In these complexes, the phosphate group of TMP coordinates to the copper ions, demonstrating a coordinate-covalent interaction. nih.gov However, unlike the analogous complex with uridine (B1682114) monophosphate (UMP), significant π-π stacking interactions between the thymine base and the aromatic rings of the receptor were not observed, possibly due to steric hindrance from the methyl group on the thymine base. nih.govacs.org

Other artificial receptors, such as those based on phenanthridinium units, have demonstrated strong binding to nucleotides in aqueous media primarily through stacking interactions with the nucleobase. fau.edu The development of such synthetic receptors that can selectively recognize nucleotides like thymidine 3'-monophosphate in complex aqueous environments remains an active and challenging area of research. rsc.orgresearchgate.net

Coordinate-Covalent Binding Mechanisms with Phosphate Groups

A significant mode of interaction for thymidine 3'-monophosphate involves the formation of coordinate-covalent bonds through its phosphate group. In a notable example, the disodium (B8443419) salt of TMP was shown to interact with a macrocyclic dinuclear copper(II) receptor. acs.org In this complex, the phosphate group of TMP directly coordinates with the copper(II) ions, acting as a bridge between two macrocyclic units. acs.orgmdpi.com This metal-ligand interaction is a primary force in the formation and stabilization of the resulting supramolecular assembly. acs.org The phosphate group's ability to form such coordinate bonds is a key determinant in the molecular recognition of TMP by certain metal-containing receptors. acs.orgmdpi.com

Pi-Pi Stacking Interactions with Nucleobases in Synthetic Assemblies

Pi-pi stacking is a common non-covalent interaction that contributes to the stability of nucleic acid structures and the binding of nucleotides to proteins and synthetic receptors. encyclopedia.pub These interactions involve the overlapping of pi orbitals of aromatic rings. encyclopedia.pub However, in the case of the complex formed between thymidine monophosphate and a dinuclear copper(II) macrocyclic receptor, no pi-pi stacking interactions were observed between the thymine base of TMP and the aromatic components of the receptor. acs.org This is in contrast to the analogous complex with uridine monophosphate (UMP), where significant pi-pi stacking is present. acs.org The absence of this interaction in the TMP complex is attributed to the steric hindrance caused by the methyl group on the thymine base, which is not present in uracil. acs.org

Quantitative Assessment of Binding Affinities Compared to Other Nucleoside Monophosphates

The binding affinity of thymidine monophosphate to a dinuclear copper(II) receptor has been quantitatively assessed and compared to other nucleoside monophosphates (NMPs) using an indicator displacement assay. The study revealed the following order of binding strength: GMP > AMP > UMP > TMP > CMP. acs.orgbohrium.com The conditional association constants (log Kcon) were determined, providing a quantitative measure of these interactions.

| Nucleoside Monophosphate | log Kcon |

|---|---|

| Guanosine Monophosphate (GMP) | 5.23 |

| Adenosine (B11128) Monophosphate (AMP) | 5.12 |

| Uridine Monophosphate (UMP) | 5.23 |

| Thymidine Monophosphate (TMP) | 4.93 |

| Cytidine (B196190) Monophosphate (CMP) | 4.75 |

These results indicate that while TMP does bind to the receptor, its affinity is lower than that of the purine (B94841) monophosphates (GMP and AMP) and UMP. nih.gov The binding is primarily driven by the interaction of the phosphate group with the receptor, as nucleosides without the phosphate group showed no interaction. nih.gov

Structural Elucidation of Thymidine Monophosphate Complexes

The precise three-dimensional arrangement of atoms in TMP complexes is crucial for understanding the nature of its interactions. X-ray crystallography has been an invaluable tool in this regard.

X-ray Crystallography of Nucleotide-Receptor Complexes

The crystal structure of thymidine monophosphate complexed with a dinuclear copper(II) macrocyclic receptor has been successfully determined. acs.org The X-ray diffraction analysis revealed that the asymmetric unit of the crystal contains two macrocycles, four copper(II) ions, and four TMP molecules. acs.orgacs.org In this structure, two TMP-bound units are connected through the phosphate groups of the TMP molecules. acs.orgacs.org Each macrocyclic unit binds two TMP molecules on the same side of its folded structure. acs.org The crystallographic data provides direct evidence for the coordinate-covalent bonding between the copper ions and the phosphate groups of TMP. acs.org

In another study, the crystal structure of bovine pancreatic ribonuclease A (RNase A) in complex with thymidine-3'-monophosphate was determined at a resolution of 1.55 Å. nih.gov This revealed that 3'-TMP is a potent competitive inhibitor, and its binding mode is very similar to that of other pyrimidine (B1678525) ligands. nih.gov

| Complex | Resolution (Å) | Key Structural Features | Reference |

|---|---|---|---|

| TMP with Dinuclear Copper(II) Receptor | Not specified | Asymmetric unit contains [1·(TMP)2]2; TMP phosphate groups bridge receptor units. | acs.org |

| Human Thymidylate Kinase with TMP and ADP | 1.65 | Conformational changes in the P-loop and LID region upon binding. | rcsb.org |

| Bovine Pancreatic Ribonuclease A with 3'-TMP | 1.55 | Binding is similar to other pyrimidine ligands. | nih.gov |

Chemical Synthesis and Analog Development for Research Applications

Synthetic Methodologies for Thymidine (B127349) Monophosphate Derivatives

The preparation of thymidine monophosphate and its integration into larger oligonucleotides are fundamental processes for various research applications. These synthetic methods have been refined over decades to ensure high efficiency and yield.

Chemical phosphorylation offers an alternative, cell-free method for TMP synthesis. A quantum-chemical investigation has been used to simulate the first phosphorylation step, modeling the interaction between ATP and thymidine. rsc.org These computational studies suggest a proton-transfer mechanism facilitated by water molecules and bridged by sodium cations between the phosphate (B84403) groups of ATP and the 5'-hydroxyl of thymidine. rsc.org

The chemical synthesis of DNA oligonucleotides is a cornerstone of modern biotechnology. The most prevalent and reliable method is the phosphoramidite (B1245037) method, which proceeds in the 3' to 5' direction on a solid support. wikipedia.orgsigmaaldrich.com This process does not directly use thymidine monophosphate as a starting material; instead, it utilizes a chemically modified nucleoside called a phosphoramidite. wikipedia.orgeurofinsgenomics.comidtdna.com

The synthesis cycle involves four main steps for each nucleotide addition:

Detritylation: The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. sigmaaldrich.comidtdna.com

Coupling: The next nucleoside, as a phosphoramidite monomer (e.g., thymidine phosphoramidite), is activated by a weak acid. sigmaaldrich.comeurofinsgenomics.com This activated species then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. sigmaaldrich.comidtdna.com Thymine's nucleic base does not have exocyclic amino groups and thus does not require protection during this step. wikipedia.org

Capping: To prevent the formation of sequences with deletions (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation with acetic anhydride (B1165640) and 1-methylimidazole. wikipedia.org

Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester by treatment with an oxidizing agent, typically an iodine solution. This step forms the phosphate backbone of the DNA strand. sigmaaldrich.com

This cycle is repeated until the oligonucleotide of the desired length is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the functional DNA molecule. sigmaaldrich.comeurofinsgenomics.com Therefore, while thymidine monophosphate itself is not the direct building block, it is effectively synthesized in situ as part of the oligonucleotide backbone during each cycle.

Design and Synthesis of Thymidine Monophosphate Analogs

The rational design and synthesis of analogs of thymidine monophosphate have led to the development of powerful tools for biochemical and medical research. By modifying the sugar, base, or phosphate moiety, scientists can create molecules that act as specific inhibitors of enzymes or as probes to study DNA synthesis and repair.

Dideoxynucleoside analogs, which lack the 3'-hydroxyl group necessary for phosphodiester bond formation, are potent chain terminators of DNA synthesis. ontosight.ai Compounds like 3'-azido-3'-deoxythymidine (AZT) and 2',3'-didehydro-3'-deoxythymidine (d4T) are therapeutically important nucleoside reverse transcriptase inhibitors (NRTIs). asm.org In cells, these nucleosides are phosphorylated to their active triphosphate forms, which then compete with natural deoxynucleoside triphosphates for incorporation by DNA polymerases or reverse transcriptases (RTs). pnas.org

Once incorporated, the corresponding dideoxynucleoside monophosphate (ddNMP) at the 3'-end of the DNA chain prevents further elongation. asm.org For example, the incorporation of 2',3'-dideoxynucleoside monophosphate terminates the growing DNA chain. asm.org Interestingly, some enzymes, like HIV-1 reverse transcriptase, have mechanisms to remove these chain-terminating monophosphates. nih.govnih.gov This removal can occur via a nucleotide-dependent transfer of the chain-terminating residue, such as 3'-azido-3'-deoxythymidine-5'-monophosphate (AZTMP) or 2',3'-didehydro-3'-deoxythymidine-5'-monophosphate (d4TMP), to a nucleotide acceptor like ATP. nih.govnih.gov This process can contribute to drug resistance. nih.gov

Modifying the C-5 position of the pyrimidine (B1678525) ring has been a fruitful strategy for developing enzyme inhibitors. A series of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogs have been synthesized and evaluated as potential inhibitors of thymidylate synthases, enzymes crucial for the de novo synthesis of dTMP. acs.orgnih.gov

One key target is the flavin-dependent thymidylate synthase (ThyX), an enzyme found in Mycobacterium tuberculosis but not in humans, making it an attractive target for new antitubercular drugs. acs.orgnih.gov Systematic structure-activity relationship (SAR) studies have led to the identification of potent and selective inhibitors. For instance, certain 5-alkyloxymethyl-2'-deoxyuridine 5'-monophosphates have shown significant inhibitory activity against ThyX while being inactive against the classical human thymidylate synthase (ThyA). nih.gov This selectivity is crucial for minimizing off-target effects.

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 5a | Mycobacterial ThyX | 0.91 | acs.orgnih.gov |

| Compound 5a | Mycobacterial ThyA | > 50 | acs.orgnih.gov |

| 5-undecyloxymethyl-2'-deoxyuridine 5'-monophosphate (3b) | M. tuberculosis ThyX | 8.32 | nih.gov |

| 5-undecyloxymethyl-2'-deoxyuridine 5'-monophosphate (3b) | M. tuberculosis ThyA | Inactive | nih.gov |

These findings highlight the potential of 5-substituted 2'-deoxyuridine monophosphate analogs as leads for developing novel antibacterial agents. researchgate.net

Cyclic nucleoside monophosphates (cNMPs) are important second messengers in cellular signaling. The synthesis of thymidine 3',5'-cyclic monophosphate (cTMP) and its derivatives has been explored to create analogs with increased lipophilicity or specific biological activities. nih.gov These compounds can serve as potential anticancer prodrugs or as probes for mechanistic studies. nih.gov

Stereospecific synthetic routes have been developed to produce the (Sp)- and (Rp)-diastereomers of thymidine cyclic 3',5'-phosphorothioates. acs.orgacs.org These P-chiral analogs are valuable tools for studying the stereochemical requirements of enzymes that interact with cyclic nucleotides. acs.org Furthermore, the synthesis of borane-containing derivatives, such as thymidine 3',5'-cyclic boranophosphorothioates, represents a novel class of doubly P-modified cNMP analogs. nih.govduke.edu These modifications can enhance the molecule's stability and cellular uptake. nih.gov

Preparation of Radiolabeled and Modified Phosphate Analogs (e.g., ¹⁸O-phosphates, phosphorothioates)

The synthesis of thymidine 3'-monophosphate analogs with modified phosphate groups is essential for a variety of research applications, including the study of enzyme stereochemistry and the development of nuclease-resistant oligonucleotides. Key modifications include the incorporation of heavy oxygen isotopes (¹⁸O) and the replacement of a non-bridging oxygen atom with sulfur to form phosphorothioates.

Phosphorothioates: These analogs are widely used to investigate the stereochemical course of phosphoryl transfer reactions and to create therapeutic oligonucleotides with enhanced stability. nih.gov The synthesis of thymidine 3'-phosphorothioates can be achieved through several routes. One common approach involves the use of phosphoramidite chemistry. nih.govqub.ac.uk For instance, a 5'-O-protected thymidine-3'-S-phosphorothioamidite can be activated to form the desired phosphorothioate (B77711) linkage. qub.ac.uk Another method involves using novel phosphorylating agents, such as O-(4-nitrophenyl)N-phenylphosphoramidochloridate, to create 2'-deoxynucleoside-3'-O-(4-nitrophenyl) phosphoranilidates, which can then be converted to the corresponding P-chiral 4-nitrophenyl phosphorothioate esters by treatment with sodium hydride and carbon disulfide (CS₂). rsc.org

Stereospecific synthesis methods have also been developed to produce specific P-enantiomers (Sp or Rp) of the phosphorothioate. These methods are critical for elucidating the mechanisms of enzymes that interact with nucleic acids. One such strategy begins with P-enantiomeric O-chlorophenyl 5'-O-monomethoxytritylthymidine 3'-phosphoranilidates. acs.org Following a series of controlled chemical steps, these precursors can be cyclized to yield the specific diastereoisomers of thymidine cyclic 3',5'-phosphorothioates. acs.orgacs.org

¹⁸O-Phosphates: The site-specific incorporation of an ¹⁸O isotope into the phosphate group provides a powerful probe for mechanistic studies of phosphoryl transfer enzymes. A stereospecific conversion method allows for the synthesis of [¹⁸O]phosphates from P-chiral nucleoside phosphorothioates, providing a direct way to track the fate of specific oxygen atoms during enzymatic reactions. acs.org This labeling technique is invaluable for determining whether a reaction proceeds via inversion or retention of configuration at the phosphorus center.

Biochemical Evaluation of Analog Functionality

Once synthesized, the functional implications of these thymidine monophosphate analogs must be evaluated biochemically. This involves assessing their interaction with cellular and viral enzymes to determine their potential as research tools or therapeutic agents.

Enzymatic Activation and Processing by Host Kinases

For most nucleoside analogs to exert their biological effect, they must be converted intracellularly into their triphosphate form. This activation is a sequential phosphorylation cascade carried out by host cell kinases. nih.govoup.com The initial phosphorylation from the nucleoside to the monophosphate is often the rate-limiting step and is typically catalyzed by a deoxynucleoside kinase (dNK), such as the cytosolic thymidine kinase 1 (TK1) or mitochondrial thymidine kinase 2 (TK2). nih.govustc.edu.cn

The second phosphorylation, from the monophosphate to the diphosphate (B83284), is catalyzed by a nucleoside monophosphate kinase (NMPK), such as thymidylate kinase (TMPK). ustc.edu.cndrugbank.com The final phosphorylation to the active triphosphate is carried out by nucleoside diphosphate kinases (NDPKs), which have broad substrate specificity. nih.govembopress.org

The efficiency of this activation pathway is critical. For example, the anti-HIV drug azidothymidine (AZT), a thymidine analog, is readily phosphorylated to its monophosphate (AZT-MP) by thymidine kinase. nih.gov However, the subsequent conversion of AZT-MP to the diphosphate by thymidylate kinase is significantly less efficient compared to the phosphorylation of natural dTMP, making it a bottleneck in the activation process. nih.gov The efficiency of these kinases in processing modified monophosphates determines the intracellular concentration of the active triphosphate analog and, consequently, its therapeutic potential. Some viruses, such as those in the Herpesviridae family, encode their own thymidine kinases which can have broader substrate specificity than human TK1, a feature that is exploited for selective antiviral therapy. ebi.ac.ukresearchgate.net

| Enzyme | Phosphorylation Step | Location | Role in Analog Activation |

|---|---|---|---|

| Thymidine Kinase 1 (TK1) | Nucleoside → Monophosphate | Cytosol | Catalyzes the initial, often rate-limiting, phosphorylation of thymidine and many of its analogs (e.g., AZT, [¹⁸F]FLT). nih.govnih.govturkupetcentre.net |

| Thymidylate Kinase (TMPK) | Monophosphate → Diphosphate | Cytosol/Mitochondria | Phosphorylates thymidine monophosphate and analog monophosphates (e.g., AZT-MP). Can be a bottleneck due to lower efficiency for some analogs. ustc.edu.cnnih.gov |

| Nucleoside Diphosphate Kinase (NDPK) | Diphosphate → Triphosphate | Ubiquitous | Performs the final phosphorylation step. Generally has broad substrate specificity, efficiently converting analog diphosphates to triphosphates. nih.govembopress.org |

| Viral Thymidine Kinase (e.g., HSV-1 TK) | Nucleoside → Monophosphate | Infected Cells | Possesses broader substrate specificity than human TK1, allowing for the selective activation of certain antiviral prodrugs (e.g., acyclovir, ganciclovir) in infected cells. ebi.ac.uk |

Mechanisms of Selective Enzyme Inhibition (e.g., mycobacterial ThyX)

Thymidylate synthase is a critical enzyme for DNA synthesis, and organisms have evolved two distinct, unrelated families to perform this function: ThyA and ThyX. nih.gov While humans use ThyA, many pathogenic bacteria, including Mycobacterium tuberculosis, rely on the flavin-dependent thymidylate synthase, ThyX. This difference makes ThyX an attractive target for developing selective antimicrobial agents. nih.gov

Research into the inhibition of ThyX has revealed that non-substrate-based inhibitors can bind tightly within the enzyme's conserved active site. nih.gov Crystal structures of viral ThyX in complex with an inhibitor, 2-hydroxy-3-(4-methoxybenzyl)-1,4-naphthoquinone, show that the inhibitor binds at the interface of two monomers within the tetrameric enzyme. nih.gov This binding site partially overlaps with the binding pocket for the natural substrate, dUMP. nih.gov Such studies provide a structural and mechanistic foundation for designing novel inhibitors that can selectively target this essential bacterial enzyme without affecting the human ThyA, paving the way for new anti-microbial therapies. nih.gov

Interaction with Viral DNA Polymerases and Reverse Transcriptases

The ultimate targets for many antiviral thymidine analogs are the viral DNA polymerases or reverse transcriptases (RTs). ustc.edu.cn After being converted to their triphosphate form, these analogs act as competitive inhibitors with respect to the natural substrate, dTTP. They compete for binding to the enzyme's active site and, upon incorporation into the growing DNA chain, act as chain terminators because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond to form. oup.comnih.gov

The selectivity of these analogs is often derived from the higher affinity that viral polymerases have for them compared to host cell DNA polymerases. For instance, AZT-triphosphate (AZT-TP) is approximately 100-fold more potent at inhibiting HIV reverse transcriptase than human DNA polymerase alpha. nih.gov This differential affinity is a key factor in the therapeutic window of the drug.

However, viruses can develop resistance. One major mechanism is through the enhanced ability of the mutant reverse transcriptase to excise the incorporated chain-terminating analog. This ATP-dependent phosphorolytic activity removes the blocking nucleotide, allowing DNA synthesis to resume. nih.gov Some thymidine analog resistance mutations (TAMs) in HIV-1 RT, such as M41L and T215Y, are known to enhance this excision capability. nih.gov Conversely, developing analogs that are poor substrates for this excision reaction, such as certain α-boranophosphate derivatives, is a promising strategy to combat drug resistance. embopress.org

| Analog (Triphosphate Form) | Target Enzyme | Interaction Type | Kinetic Parameter (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|---|

| AZT-TP | HIV Reverse Transcriptase | Competitive Inhibition | ~0.05 µM (Kᵢ) | nih.gov |

| AZT-TP | Human DNA Polymerase α | Competitive Inhibition | >100-fold higher Kᵢ than for HIV RT | nih.gov |

| Acyclovir-TP | Herpes Simplex Virus DNA Polymerase | Competitive Inhibition / Chain Termination | High affinity for viral enzyme | nih.gov |

| α-borano-d4T-TP | Drug-Resistant HIV RT | Chain Termination | Reduced pyrophosphorolytic repair compared to d4T-TP | embopress.org |

Advanced Analytical Techniques in Thymidine Monophosphate Research

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for the separation and quantification of disodium (B8443419) thymidine (B127349) 3'-monophosphate from various matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used methods, each offering distinct advantages for specific analytical goals.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the content of disodium thymidine 3'-monophosphate. nih.govavantorsciences.comselleckchem.com This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For thymidine monophosphate and its derivatives, reversed-phase HPLC is frequently employed. nih.govnih.gov

In a typical HPLC setup, a C18 column is used as the stationary phase, which is nonpolar. tandfonline.com The mobile phase is often a buffered aqueous solution, sometimes containing an organic modifier like acetonitrile (B52724) or methanol (B129727), to facilitate the elution of the compound. tandfonline.comnih.gov The separation is based on the principle that more polar molecules will elute earlier, while less polar molecules will be retained longer by the nonpolar stationary phase. The purity of this compound is determined by analyzing the chromatogram for the presence of any extraneous peaks, which would indicate impurities. selleckchem.com Quantification is achieved by comparing the peak area of the analyte to that of a known concentration standard. For instance, some commercial sources report purities of greater than 98.0% as determined by HPLC. avantorsciences.com

A specific method for analyzing thymidine triphosphate (a related compound) in peripheral blood mononuclear cells involves ion-paired reverse-phase HPLC with a C18 column and a mobile phase of triethylamine (B128534) phosphate (B84403) buffer with 2% acetonitrile. tandfonline.com This highlights the adaptability of HPLC methods for various forms of thymidine phosphates. The optimization of mobile phase composition, including phosphate concentration, methanol content, and pH, is crucial for achieving optimal separation. nih.gov For example, one study found the best separation of deoxycytidine monophosphate and its methylated form was with a mobile phase of 50 mM phosphate at pH 5.5 with 6% methanol. nih.gov

| Compound | Purity (%) | HPLC Conditions |

| Thymidine 5'-monophosphate disodium salt hydrate | >98.0 | Not specified |

| Thymidine 5'-monophosphate disodium salt | 99.94 | Not specified |

| 2'-Deoxycytidine-5'-monophosphate hydrate | >98.0 | Titration analysis also used |

This table presents purity data for thymidine phosphates and a related compound as determined by HPLC, based on information from commercial suppliers and research articles.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the metabolite profiling of thymidine monophosphate and other nucleotides within complex biological samples. researchgate.netthermofisher.com This method couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Application in Quantitative and Qualitative Analysis of Cellular Extracts

In the analysis of cellular extracts, LC-MS/MS allows for both the quantification and identification of this compound and its related metabolites. researchgate.netnih.govresearchgate.net The process often involves an initial extraction of metabolites from the cells, followed by separation using LC. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer first ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This process provides a high degree of specificity, allowing for the confident identification and quantification of target analytes even in complex matrices like cellular lysates. nih.govresearchgate.net For example, LC-MS/MS has been used to detect thymidine monophosphate (TMP) in tissues and to quantify endogenous deoxynucleoside triphosphates in peripheral blood mononuclear cells. researchgate.netnih.gov This technique is particularly valuable for understanding the metabolic pathways involving thymidine nucleotides. nih.gov Method packages have been developed for the simultaneous analysis of numerous metabolites, including thymidine monophosphate, in cell culture media and cellular extracts. glsciences.comshimadzu.com

| Application | Analyte(s) | Matrix | Key Findings |

| Metabolite Profiling | Thymidine monophosphate (TMP) | Xenograft tumors and liver extracts | TMP was detectable in all tissues. |

| Quantitative Analysis | Endogenous deoxynucleoside triphosphates (including TTP) | Cellular lysates (peripheral blood mononuclear cells) | A sensitive method was developed and validated for quantifying the intracellular dNTP pool. |

| Metabolite Profiling | 100+ cell culture metabolites | Cell culture media | An HRAM LC-MS approach allows for targeted quantification. |

This table summarizes applications of LC-MS/MS in the analysis of thymidine monophosphate and related nucleotides in biological samples.

Spectroscopic Techniques for Characterization

Spectroscopic techniques are indispensable for the structural characterization and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and conformational information, while UV/VIS spectroscopy is a straightforward method for determining concentration and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and conformation of this compound in solution. tandfonline.comcdnsciencepub.comacs.org By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the spatial arrangement of the molecule.

¹³C NMR, often in conjunction with ³¹P NMR, is used to investigate the conformation of the phosphate backbone. tandfonline.com Vicinal ³¹P–¹³C coupling constants are particularly sensitive to the torsional angles around the P–O bonds, providing valuable data for conformational analysis. tandfonline.com Two-dimensional NMR experiments, such as NOESY, can be used to determine through-space proximities between protons, which helps in refining the three-dimensional structure of the molecule. oup.comnih.gov

| NMR Technique | Nuclei Studied | Information Obtained | Reference |

| ¹H NMR | ¹H | Conformation of the deoxyribose sugar, glycosidic bond orientation | cdnsciencepub.com |

| ¹³C NMR | ¹³C, ³¹P | Conformation of the phosphate backbone (P-O bond torsions) | tandfonline.com |

| 2D NOESY | ¹H | Interproton distances for 3D structure refinement | oup.comnih.gov |

This table outlines the use of different NMR techniques to study the structure and conformation of thymidine monophosphates.

UV/VIS Spectroscopy for Concentration and Purity Assessment

UV/VIS spectroscopy is a widely used technique for the rapid determination of the concentration and assessment of the purity of this compound in solution. nih.govtechnologynetworks.comyoutube.com This method is based on the principle that molecules absorb light at specific wavelengths. The thymine (B56734) base in thymidine 3'-monophosphate has a characteristic maximum absorbance (λmax) in the ultraviolet region of the electromagnetic spectrum, typically around 267 nm. nih.gov

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com By measuring the absorbance at the λmax, the concentration of this compound can be accurately calculated using its known molar extinction coefficient.

UV spectroscopy is also a valuable tool for assessing purity. technologynetworks.com The ratio of absorbance at different wavelengths, such as the 260/280 ratio, can indicate the presence of contaminants like proteins, which have a maximum absorbance around 280 nm. technologynetworks.comyoutube.com A pure sample of a nucleotide will have a characteristic absorbance spectrum and specific absorbance ratios. nih.govtechnologynetworks.com

| Parameter | Value | Significance |

| λmax | ~267 nm | Wavelength of maximum absorbance, used for concentration measurement. |

| Molar Extinction Coefficient (ε) at λmax | 8.56 L/mmol/cm | A constant used in the Beer-Lambert law to calculate concentration. |

| 260/280 Ratio | ~1.8 (for pure DNA) | An indicator of protein contamination. |

This table provides key UV spectroscopic parameters for thymidine monophosphate, which are used for its quantification and purity assessment. The 260/280 ratio is for DNA in general but is a relevant purity metric.

Bioanalytical Assays for Functional Studies

Bioanalytical assays are indispensable tools in the functional characterization of enzymes, providing critical insights into their catalytic mechanisms and interactions with various molecules. In the context of thymidine monophosphate research, these assays are pivotal for understanding the enzymatic activity of key proteins like thymidylate kinase (TMPK), which catalyzes the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (B83284) (TDP). This understanding is crucial for fields such as drug discovery, where enzymes are often targeted.

Enzyme Activity Assays (e.g., TMPK activity detection)

The quantification of enzyme activity is fundamental to biochemical research. For thymidylate kinase (TMPK), several assay methods have been developed to detect its activity, each with distinct principles, advantages, and limitations. These assays are essential for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases related to enzyme dysfunction.

Spectrophotometric Assays: A widely used method for monitoring TMPK activity is the continuous enzyme-coupled spectrophotometric assay. psu.edubiorxiv.orgnih.gov This technique links the production of ADP, a product of the TMPK reaction, to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). The reaction mixture includes pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. Pyruvate kinase uses phosphoenolpyruvate (B93156) to convert the newly formed ADP back to ATP, producing pyruvate in the process. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by measuring the reduction in absorbance at 340 nm. biorxiv.orgnih.gov This method allows for the continuous monitoring of enzyme activity and is valuable for detailed kinetic studies. nih.gov

Bioluminescent Assays: For high-throughput screening (HTS) of potential inhibitors, more sensitive and cost-effective methods are required. A luciferase-coupled bioluminescent assay has been designed for this purpose. nih.govresearchgate.net In this assay, the amount of ATP remaining after the TMPK reaction is quantified. The luminescence generated by a luciferase enzyme is proportional to the ATP concentration, meaning that a higher TMPK activity results in lower luminescence. This method offers several advantages over the conventional NADH-coupling assay, including lower cost, a lower limit for detecting inhibitory signals, and the absence of interference from compounds that absorb light at 340 nm. nih.gov

High-Performance Liquid Chromatography (HPLC)-Based Assays: HPLC provides a direct and unambiguous method for measuring enzyme activity by separating and quantifying the substrates and products of the reaction. asm.orgnih.govphenomenex.comcreative-biolabs.com For TMPK activity, an HPLC assay can be used to measure the formation of thymidine diphosphate (dTDP) from its precursor, thymidine monophosphate (dTMP). asm.orgnih.gov This method involves stopping the enzymatic reaction at specific time points and analyzing the mixture. By measuring the increase in the product peak area over time, the reaction rate can be accurately determined. biorxiv.org Although generally more time-consuming than continuous spectrophotometric assays, HPLC-based methods are highly specific and not susceptible to interference from other enzymes or compounds in the sample. nih.gov

Radiometric Assays: Assays using radiolabeled substrates offer very high sensitivity. An early method for detecting thymidine kinase activity involved the use of ³H-labeled thymidine. The product, ³H-TMP, was separated from the unused substrate by binding to DEAE-charged filter paper, and the radioactivity was measured. google.com A more recent optimized assay for TMPK uses enzymatically synthesized 5-[¹²⁵I]iododeoxyuridine monophosphate (IdUMP) as the substrate. This method has been shown to be 100-fold more sensitive than conventional TMPK assays. nih.gov While highly sensitive, the use of radioactive materials requires specialized handling and disposal procedures.

| Assay Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Spectrophotometric (NADH-coupled) | Measures decrease in NADH absorbance at 340 nm as ADP is produced. | Continuous monitoring, good for detailed kinetic studies. | Potential for interference from compounds absorbing at 340 nm. | biorxiv.orgnih.govnih.gov |

| Bioluminescent (Luciferase-coupled) | Measures remaining ATP via a luciferase reaction; luminescence is inversely proportional to TMPK activity. | High sensitivity, low cost, suitable for HTS, less interference. | Requires specific reagents (luciferase). | nih.gov |

| HPLC-Based | Directly separates and quantifies substrates (dTMP) and products (dTDP). | High specificity, direct measurement, not prone to interference from other enzymes. | Discontinuous, can be more time-consuming. | asm.orgnih.govnih.gov |

| Radiometric | Uses radiolabeled substrates (e.g., ¹²⁵I-IdUMP) and measures the radioactivity of the product. | Very high sensitivity. | Requires handling of radioactive materials. | google.comnih.gov |

Substrate and Inhibitor Profiling in Enzymatic Reactions

Profiling the interactions of enzymes with various substrates and inhibitors is a cornerstone of drug discovery and enzymology. rcsb.org These studies reveal the enzyme's substrate specificity, the potency of inhibitors, and the mechanism of inhibition, which are all critical for designing effective and selective drugs.

Substrate Specificity: Thymidylate kinases from different organisms can exhibit distinct substrate specificities, a feature that can be exploited for the development of selective antimicrobial or anticancer agents. For example, while human TMPK is highly specific for dTMP, the enzyme from Candida albicans (CaTMK) can efficiently phosphorylate deoxyuridine monophosphate (dUMP), with a rate six times higher than that for dTMP. biorxiv.orgnih.gov This broader specificity is attributed to a unique 15-residue insert in CaTMK. rcsb.orgnih.gov Similarly, the TMPK from Plasmodium falciparum (PfTMK), the parasite responsible for malaria, can tolerate a wider range of substrates, including the purine (B94841) nucleotides dGMP and GMP, which are not substrates for the human enzyme. psu.edunih.gov Studies have shown that while dGMP cannot displace a bound dTMP from the active site of PfTMK, dTMP can partially displace dGMP. nih.gov This suggests that pyrimidine-based inhibitors may be more effective competitors than purine-based ones for this enzyme. nih.gov

Inhibitor Profiling: The identification and characterization of enzyme inhibitors are crucial steps in drug development. patsnap.com For TMPK, numerous inhibitors have been identified and profiled. These include nucleoside analogues that mimic the natural substrate and non-nucleoside inhibitors that bind to other sites on the enzyme. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ).

For instance, in the fight against tuberculosis, inhibitors of Mycobacterium tuberculosis TMPK (MtbTMK) have been extensively studied. A series of thymine derivatives showed a wide range of inhibitory potencies, with IC₅₀ values from 0.95 µM to over 2000 µM. mdpi.com Structure-guided design has led to the discovery of novel sulfonylpiperidine inhibitors of Gram-positive bacterial TMK, with some derivatives showing excellent potency and over 100,000-fold selectivity versus the human enzyme. nih.gov

In another example, the phosphorylation of dTMP by chick embryo liver thymidylate kinase was inhibited by several 5'-monophosphate derivatives of thymidine analogues. tandfonline.com The IC₅₀ values for these compounds provided insight into the topology of the enzyme's active site, revealing the critical role of the 3'-hydroxyl group of dTMP in catalysis. tandfonline.com YMU1 is another inhibitor identified to be selective for human thymidylate kinase over thymidine kinase 1, with an IC₅₀ of 610 nM. caymanchem.com

| Inhibitor | Enzyme Source | Inhibitory Value | Reference |

|---|---|---|---|

| 5-Bromo-2'-deoxyuridine-5'-monophosphate (5-Br-dUMP) | Chick Embryo Liver | IC₅₀ = 8 µM | tandfonline.com |

| 5-Iodo-2'-deoxyuridine-5'-monophosphate (5-I-dUMP) | Chick Embryo Liver | IC₅₀ = 24 µM | tandfonline.com |

| 2',3'-Dideoxythymidine-5'-monophosphate (ddTMP) | Chick Embryo Liver | IC₅₀ = 14 µM | tandfonline.com |

| 3'-Azido-3'-deoxythymidine-5'-monophosphate (AZT-MP) | Chick Embryo Liver | IC₅₀ = 5 µM | tandfonline.com |

| YMU1 | Human | IC₅₀ = 610 nM | caymanchem.com |

| Nolatrexed | Human (cell lines) | IC₅₀ = 0.39 - 6.6 µM (for cell growth) | axonmedchem.com |

| TKI1 (a thymine-like inhibitor) | Mycobacterium tuberculosis | IC₅₀ = 0.95 µM | mdpi.com |

Applications As Research Tools and Probes

Constituent in Deoxyribonucleic Acid Synthesis Protocols